Alkyne-A-DSBSO crosslinker

Description

Integration of Click Chemistry in Crosslinking Strategies

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and can be conducted in benign solvents (like water). The integration of click chemistry handles into crosslinkers has revolutionized their application. The terminal alkyne on the Alkyne-A-DSBSO crosslinker makes it a versatile substrate for several powerful click reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Crosslinking

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is extremely efficient and specific, with a bioorthogonal nature that prevents side reactions with biological functional groups.

The terminal alkyne of Alkyne-A-DSBSO is specifically designed for CuAAC. A typical experimental workflow involves:

Initial Labeling: A protein or protein complex is first reacted with Alkyne-A-DSBSO, which attaches to lysine (B10760008) residues via its NHS ester.

Click Reaction: The now alkyne-functionalized protein can be reacted with any molecule containing an azide group (e.g., a fluorescent dye, a biotin (B1667282) tag for enrichment, or another biomolecule). The presence of a copper(I) catalyst rapidly and irreversibly links the two entities.

This strategy allows for modular and flexible experimental design, where the function of the crosslinker can be dictated by the choice of the azide-containing reaction partner.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Bioorthogonal Approaches

While CuAAC is highly efficient, the copper catalyst can be cytotoxic, limiting its application in living systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. SPAAC utilizes a strained, cyclic alkyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with azides without the need for a catalyst.

Although the this compound contains a terminal alkyne (designed for CuAAC), it is part of the broader class of alkyne-functionalized reagents that have driven the development of copper-free methods. The modular design principle it embodies—separating the protein-reactive group from the bioorthogonal handle—is central to all modern click chemistry approaches. For live-cell applications, a researcher might choose a variant of this crosslinker where the terminal alkyne is replaced with a strained alkyne to leverage the benefits of SPAAC.

Thiol-Yne Click Chemistry for Network Formation

Beyond azide-alkyne cycloadditions, the alkyne group is also reactive in Thiol-Yne chemistry. This reaction involves the radical-mediated addition of a thiol (–SH) across the triple bond of an alkyne. In the presence of a photoinitiator and UV light, a single alkyne can react with two thiol-containing molecules, making it a powerful tool for creating densely cross-linked hydrogels and polymer networks.

The terminal alkyne on Alkyne-A-DSBSO can participate in this reaction. After its initial conjugation to a protein via the NHS ester, the alkyne handle could be used to crosslink the protein into a thiol-functionalized polymer matrix. This has applications in biomaterials science, tissue engineering, and the development of protein-functionalized surfaces.

Overview of Alkyne-Functionalized Crosslinkers: Design and Utility

Alkyne-functionalized crosslinkers like Alkyne-A-DSBSO are defined by their multi-component architecture, where each part serves a distinct and vital purpose. The design philosophy is one of modularity and multi-stage functionality.

The unique utility of Alkyne-A-DSBSO is most profoundly realized in the field of structural proteomics using crosslinking-mass spectrometry (XL-MS). The MS-cleavable DSBSO core is the key innovation. During MS/MS analysis, the low-energy CID fragmentation preferentially cleaves the sulfoxide (B87167) bond in the crosslinker core. This breakage leaves characteristic marker ions attached to each of the previously linked peptides, creating a unique data signature that simplifies identification.

The process is as follows:

Crosslinking: Proteins are cross-linked with Alkyne-A-DSBSO.

Digestion: The protein complex is digested (e.g., with trypsin) into smaller peptides.

MS1 Analysis: The mass spectrometer measures the mass of all intact peptides, including the cross-linked pairs.

MS2 Analysis (CID/HCD): A cross-linked peptide is isolated and fragmented. The DSBSO linker cleaves at the sulfoxide bond, breaking the peptide pair apart but leaving a remnant of the linker on each. This produces a doublet of fragment ions with a defined mass difference, which is a clear signature of a cross-link.

MS3 Analysis: Each of these fragment ions can be further fragmented to determine the amino acid sequence of the individual peptides, thus identifying the precise sites of interaction.

This MS-cleavable behavior dramatically improves the confidence and throughput of XL-MS studies, allowing for the mapping of entire protein interaction networks within a cell.

Table 1: Structural and Functional Components of Alkyne-A-DSBSO

| Functional Group | Chemical Moiety | Primary Role / Application |

|---|---|---|

| Amine-Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Forms stable amide bonds with lysine residues and protein N-termini for initial covalent attachment. |

| Spacer Arm | Aliphatic or Polyethylene Glycol (PEG) Chain | Provides spatial distance between linked molecules, spanning a defined range to capture interactions. |

| MS-Cleavable Core | Sulfoxide (SO) Linkage | Undergoes predictable fragmentation during collision-induced dissociation (CID) in a mass spectrometer, simplifying data analysis. |

| Bioorthogonal Handle | Terminal Alkyne (—C≡CH) | Enables secondary conjugation via click chemistry (CuAAC, Thiol-Yne) for attaching reporters, affinity tags, or other molecules. |

Table 2: Illustrative Data Signature of Alkyne-A-DSBSO in an XL-MS Workflow

| Analysis Stage | Description | Key Observation / Mass Signature |

|---|---|---|

| MS1 Scan | Survey scan to detect all peptide ions. | An ion is detected corresponding to the mass of Peptide α + Peptide β + Mass of Intact Crosslinker. |

| MS2 Scan (CID/HCD) | The precursor ion from MS1 is isolated and fragmented. The DSBSO linker cleaves. | Two characteristic fragment ions are observed: (Peptide α + Mass of Linker Remnant 1) and (Peptide β + Mass of Linker Remnant 2). They appear as a pair with a specific mass difference (e.g., ~32 Da). |

| MS3 Scan | One of the characteristic fragment ions from MS2 is isolated and further fragmented. | A standard peptide fragmentation pattern (b- and y-ions) is produced, allowing for the confident sequence identification of Peptide α or Peptide β. |

Specific Context: this compound in Advanced Proteomics and Materials Science Research

The Alkyne-A-DSBSO (Alkyne-tagged, Acid-cleavable Disuccinimidyl Bissulfoxide) crosslinker represents a significant advancement in the field of chemical biology, particularly for advanced proteomics research. nih.govsigmaaldrich.com While the fundamental principles of crosslinking are shared with materials science, the application of Alkyne-A-DSBSO is highly specialized for the study of protein-protein interactions (PPIs) using cross-linking mass spectrometry (XL-MS). sigmaaldrich.comsigmaaldrich.com Current scientific literature predominantly details its utility in proteomics, with no specific applications in polymer or materials science research documented.

Alkyne-A-DSBSO is a multifunctional, homobifunctional crosslinker designed with several key features to overcome challenges in XL-MS. nih.govsigmaaldrich.com It is membrane-permeable, allowing for in vivo crosslinking studies within living cells. acs.orgnih.govbiorxiv.org The molecule contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, primarily on lysine residues, to form stable covalent bonds. nih.govsigmaaldrich.com

A defining characteristic of Alkyne-A-DSBSO is its trifunctional nature, incorporating features for enrichment and enhanced identification. nih.govacs.org It possesses an alkyne group, a bioorthogonal handle that enables the specific enrichment of cross-linked peptides from complex biological samples via click chemistry. nih.govbiorxiv.orgnih.gov This enrichment step is crucial for increasing the detection sensitivity of low-abundance cross-linked species. nih.govescholarship.org

Furthermore, the "DSBSO" core contains two symmetric, sulfoxide-containing C-S bonds that are cleavable by collision-induced dissociation (CID) within a mass spectrometer. nih.govsigmaaldrich.com This MS-cleavability simplifies the identification of cross-linked peptides by breaking the cross-linker and separating the linked peptides, which can then be sequenced individually. nih.govnih.gov An additional acid-cleavable site is integrated into the structure to facilitate the recovery of cross-linked products during the enrichment process. nih.govescholarship.org

Table 1: Chemical Properties of this compound

This interactive table summarizes the key chemical properties of the this compound.

| Property | Value | Reference(s) |

| Full Name | Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide | sigmaaldrich.com |

| Synonym(s) | Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate | sigmaaldrich.com |

| CAS Number | 1704097-05-1 | nih.govsigmaaldrich.com |

| Molecular Formula | C₂₅H₃₂N₂O₁₂S₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 616.66 g/mol | nih.govsigmaaldrich.com |

| Spacer Arm Length | ~14 Å | nih.govsigmaaldrich.com |

| Reactivity | Amine-reactive (specifically towards lysine residues and N-termini) | sigmaaldrich.com |

| Key Features | Homobifunctional, Membrane-permeable, Enrichable (Alkyne tag), MS-cleavable (Sulfoxide), Acid-cleavable | nih.govnih.govsigmaaldrich.com |

Detailed Research Findings

The unique combination of features in Alkyne-A-DSBSO has enabled significant progress in mapping PPI networks. Its development was part of a strategy to create ideal reagents for XL-MS that incorporate both enrichable and MS-cleavable properties. nih.govescholarship.org

One of the major applications has been in the global mapping of PPIs in their native cellular environment. Researchers have developed robust in vivo XL-MS platforms using Alkyne-A-DSBSO. sigmaaldrich.com A landmark study utilized this platform on HEK 293 human cells, which led to the identification of 13,904 unique lysine-lysine linkages. This constructed the largest in vivo PPI network at the time, comprising 6,439 interactions among 2,484 proteins, offering a detailed portrait of the human interactome. sigmaaldrich.com

The utility of Alkyne-A-DSBSO extends to clinical research. A DSBSO-based XL-MS platform was adapted to map the interaction landscapes of patient-derived xenograft (PDX) models of breast cancer. mdpi.com This pioneering work demonstrated the feasibility of applying XL-MS to clinical samples, identifying disease-specific PPIs and generating a PDX interaction network of 2,557 human proteins. mdpi.com The study successfully cryopulverized frozen PDX tissue before crosslinking with Alkyne-A-DSBSO, showcasing a workflow adaptable for future studies on patient samples to understand disease-relevant cellular networks. mdpi.com

Table 2: Summary of Research Findings Using Alkyne-A-DSBSO

This interactive table highlights key research applications and outcomes involving the this compound.

| Research Area | Model System | Key Findings & Significance | Reference(s) |

| In Vivo Interactome Mapping | Human HEK 293 Cells | Enabled the identification of 13,904 unique cross-links and the construction of a massive PPI network (6,439 interactions, 2,484 proteins), advancing systems-level understanding of cellular pathways. | sigmaaldrich.com |

| Clinical Proteomics | Breast Cancer Patient-Derived Xenografts (PDX) | First application of XL-MS to map PPIs in clinical tissue samples. Generated a PDX interaction network of 2,557 proteins and identified subtype-specific interactions. | mdpi.com |

| Ribosome Analysis | E. coli Ribosome | Used as a complex model system to validate and optimize enrichment protocols for DSBSO-linked peptides, demonstrating high enrichment sensitivity. | acs.orgbiorxiv.org |

| Targeted Complex Analysis | Mammalian Proteasome Complex | Utilized to study the subunit interactions within the proteasome, demonstrating its applicability for targeted structural analysis of large protein complexes in vivo. | nih.gov |

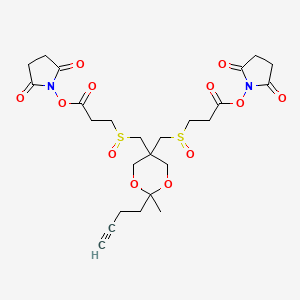

Structure

2D Structure

Properties

Molecular Formula |

C25H32N2O12S2 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[2-but-3-ynyl-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate |

InChI |

InChI=1S/C25H32N2O12S2/c1-3-4-11-24(2)36-14-25(15-37-24,16-40(34)12-9-22(32)38-26-18(28)5-6-19(26)29)17-41(35)13-10-23(33)39-27-20(30)7-8-21(27)31/h1H,4-17H2,2H3 |

InChI Key |

CWQIIUMERHZYNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Rational Design of Alkyne Functionalized Crosslinkers

General Principles of Crosslinker Architectural Design

The efficacy of a chemical crosslinker in elucidating protein structures is directly tied to its architectural design. Modern crosslinkers are not mere molecular rulers but are engineered with multiple functionalities to streamline the complex workflow of XL-MS.

Multifunctional Scaffold Engineering

The design of advanced crosslinkers involves the integration of several key features into a single molecular scaffold. This "multifunctional" approach aims to address various experimental challenges simultaneously, from the initial crosslinking reaction in complex biological mixtures to the final identification of crosslinked peptides by mass spectrometry. nih.govresearchgate.net The scaffold of Alkyne-A-DSBSO, for instance, is engineered to be membrane-permeable, allowing for in vivo crosslinking studies within living cells. pnas.org This requires a careful balance of hydrophilicity and lipophilicity to ensure the molecule can traverse cellular membranes to reach its intracellular targets.

The core structure of these scaffolds is often built around a central spacer arm that dictates the distance between the reactive groups. The length of this spacer is a critical parameter, as it defines the spatial resolution of the crosslinking experiment. For Alkyne-A-DSBSO, the spacer arm has a length of approximately 14 Å, a distance well-suited for capturing interactions between neighboring proteins. acs.org

Strategic Incorporation of Bioorthogonal Alkyne Tags

A significant advancement in crosslinker design is the incorporation of bioorthogonal functional groups. acs.orgwikipedia.org These are chemical moieties that are inert to the vast array of functional groups present in biological systems but can be selectively reacted with a specific partner. whiterose.ac.uk The alkyne tag in Alkyne-A-DSBSO is a prime example of such a group. nih.gov

The terminal alkyne serves as a "handle" for the selective enrichment of crosslinked species from a complex mixture of uncrosslinked peptides, which are typically present in vast excess. escholarship.org This enrichment is commonly achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." whiterose.ac.uk In this process, the alkyne-tagged crosslinker is reacted with an azide-functionalized probe, such as biotin-azide. The resulting biotinylated peptides can then be efficiently captured and purified using streptavidin-coated beads. nih.gov This selective enrichment dramatically increases the sensitivity of the XL-MS experiment, enabling the detection of low-abundance crosslinked peptides. escholarship.org

Design of Stimuli-Responsive and Cleavable Linkages

To facilitate the analysis of crosslinked peptides by mass spectrometry, the incorporation of cleavable linkages within the crosslinker's structure is a crucial design element. nih.govrsc.org These linkages can be broken under specific conditions, or "stimuli," allowing for the separation of the crosslinked peptides or the generation of a unique signature in the mass spectrometer.

Alkyne-A-DSBSO features two distinct types of cleavable linkages:

Acid-Cleavable Acetal (B89532) Linkage: The crosslinker contains an acetal group that is stable under physiological conditions but can be readily cleaved by treatment with acid. nih.govotago.ac.nz This feature is particularly useful after the affinity purification of crosslinked peptides. The acid cleavage allows for the release of the captured peptides from the streptavidin beads, importantly leaving behind the bulky biotin (B1667282) tag, which simplifies the subsequent mass spectrometry analysis. researchgate.net

Mass Spectrometry-Cleavable Sulfoxide (B87167) Bonds: The crosslinker also incorporates two symmetrical sulfoxide groups. nih.gov These bonds are stable during the crosslinking and enrichment steps but are designed to fragment in a predictable manner during collision-induced dissociation (CID) in the mass spectrometer. nih.gov This MS-cleavability results in a characteristic fragmentation pattern, which significantly aids in the unambiguous identification and sequencing of the crosslinked peptides by specialized software. researchgate.net

Synthesis of Alkyne-A-DSBSO Crosslinker

The synthesis of a complex, multifunctional molecule like Alkyne-A-DSBSO requires a carefully planned and optimized synthetic route to ensure high purity and enable production on a scale sufficient for widespread use.

Chemical Precursor Synthesis and Intermediate Derivatization

An optimized synthesis for Alkyne-A-DSBSO has been developed to allow for its production on a gram scale. nih.gov The synthesis of the alkyne-containing variant follows a similar pathway to its azide-functionalized counterpart, Azide-A-DSBSO.

A key intermediate in the synthesis is a diol which serves as the central scaffold. The alkyne functionality is introduced through the formation of an acetal from 5-hexyn-2-one (B1605978) and the diol under Dean-Stark conditions. nih.gov The subsequent steps involve the hydrolysis of ester groups to form a diacid, followed by the activation of the carboxylic acids to form N-hydroxysuccinimidyl (NHS) esters. The NHS esters are the reactive groups that will form covalent bonds with the primary amines of lysine (B10760008) residues in proteins. nih.gov

The final step in the synthesis is the oxidation of the thioether linkages to sulfoxides. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The careful control of this oxidation step is crucial to obtain the desired bissulfoxide product.

The table below summarizes the key steps in the latter part of the synthesis of Alkyne-A-DSBSO, starting from the key diol intermediate.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Acetal Formation | 5-hexyn-2-one, Dean-Stark conditions | Introduces the alkyne functionality. |

| 2 | Ester Hydrolysis | LiOH | Converts dimethyl ester to a diacid. |

| 3 | NHS Ester Formation | TFA-NHS | Activates the carboxylic acids for reaction with amines. |

| 4 | Oxidation | m-CPBA | Forms the MS-cleavable sulfoxide bonds. |

Optimized Reaction Pathways for Multigram-Scale Production

The development of a multigram-scale synthesis for Alkyne-A-DSBSO has been a key factor in making this advanced crosslinker accessible for proteome-wide studies. escholarship.orgnih.gov The optimized route is designed to be efficient and scalable, minimizing the need for chromatographic purification of intermediates where possible. nih.gov For instance, several of the intermediates in the synthesis of the core scaffold are crystalline solids that can be purified by recrystallization on a multigram scale. nih.gov

| Feature | Description |

| Scalability | The synthesis has been successfully performed on a gram scale. nih.gov |

| Efficiency | The optimized route reduces the number of synthetic steps. nih.gov |

| Purification | Several intermediates are crystalline and can be purified without chromatography. nih.gov |

| Yield | The di-NHS ester intermediate, for example, can be isolated in 60% yield. nih.gov |

Methodologies for Stereochemical Control in Synthesis

The stereochemistry of a crosslinker can significantly influence its interaction with biological molecules and the properties of resulting polymeric materials. bham.ac.uk While the synthesis of Alkyne-A-DSBSO as reported by Burke et al. does not explicitly focus on stereochemical control of the entire molecule, the principles of stereocontrolled synthesis are of paramount importance in the broader field of functional polymer and crosslinker development.

General strategies to control stereochemistry during the synthesis of building blocks for crosslinkers include:

Catalyst Selection: The choice of catalyst can dictate the stereochemical outcome of a reaction. For instance, in polymerizations that form the backbone of a crosslinker, single-site transition metal catalysts are often employed to control the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain. bham.ac.uk

Chiral Auxiliaries and Substrates: Utilizing chiral starting materials or attaching a chiral auxiliary can direct the stereoselective formation of new chiral centers.

Reaction Conditions: Parameters such as solvent polarity, temperature, and the nature of the base or catalyst used can influence the stereochemical course of a reaction, including the E/Z configuration of double bonds formed during certain synthetic steps. bham.ac.uk

In the context of molecules like Alkyne-A-DSBSO, which contain multiple functional groups and a flexible spacer, precise control over every stereocenter is synthetically challenging and may not be necessary for its primary application in cross-linking mass spectrometry. However, for crosslinkers designed to probe specific stereoselective interactions or to create materials with defined mechanical properties, these methodologies are critical. bham.ac.ukacs.org

Divergent Synthetic Routes for Alkyne-Functionalized Crosslinkers

The modular nature of many synthetic routes allows for the creation of a diverse range of alkyne-functionalized crosslinkers tailored for specific applications. These routes often involve the introduction of the alkyne moiety at a specific point in the synthesis of a bifunctional scaffold.

Synthesis of Alkyne-Tagged Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer frequently used as a spacer in crosslinkers to enhance solubility and reduce immunogenicity. mdpi.comnih.gov The synthesis of alkyne-tagged PEG linkers typically involves the functionalization of a terminal hydroxyl group of a PEG chain.

A common synthetic strategy is as follows:

Activation of the Hydroxyl Group: The terminal hydroxyl group of a PEG molecule is activated, for example, by conversion to a tosylate or mesylate.

Nucleophilic Substitution: The activated PEG is then reacted with a nucleophile containing an alkyne group, such as the anion of an alkynyl alcohol or an alkynyl amine.

Esterification or Etherification: Alternatively, the hydroxyl group can be directly esterified with a carboxylic acid containing an alkyne, like pentynoic acid, in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com Another approach is the etherification with propargyl bromide. acs.org

These methods allow for the preparation of heterobifunctional PEG linkers, where one terminus is an alkyne and the other can be a variety of functional groups, such as an amine, thiol, or carboxylate, enabling diverse conjugation strategies. nih.gov

Table 1: Examples of Alkyne-Functionalized PEG Derivatives and Their Applications

| PEG Derivative | Functional Groups | Typical Application |

| Alkyne-PEG-NHS Ester | Alkyne, N-Hydroxysuccinimide Ester | Conjugation to primary amines |

| Alkyne-PEG-Maleimide | Alkyne, Maleimide | Conjugation to thiols |

| Alkyne-PEG-Amine | Alkyne, Amine | Further functionalization or conjugation to carboxyl groups |

| Acrylate-PEG-Alkyne | Acrylate, Alkyne | Dual-functional for polymerization and click chemistry biochempeg.com |

Fabrication of Alkyne-Functionalized Monomers and Macromers for Polymerization

The incorporation of alkyne functionalities into monomers and macromers is a powerful strategy for creating crosslinkable polymers and hydrogels. These alkyne-pendent polymers can be crosslinked post-polymerization via CuAAC with azide-functionalized molecules.

Synthesis of Alkyne-Functionalized Monomers:

Modification of Existing Monomers: A common approach is the chemical modification of a monomer containing a reactive group. For example, a hydroxyl-containing monomer can be esterified with an alkyne-containing carboxylic acid. acs.org

De Novo Synthesis: Monomers can be synthesized from scratch to include an alkyne group. For instance, an N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer was synthesized via a Buchwald-Hartwig amination. nih.gov

Synthesis of Alkyne-Functionalized Macromers:

Living Ring-Opening Polymerization: This technique can be used to synthesize well-defined oligomers with pendant alkyne groups. For example, the polymerization of (R)-glycidyl propargyl ether can yield polyether backbones with multiple alkyne functionalities. acs.org

Post-Polymerization Modification: A pre-formed polymer with reactive side chains (e.g., hydroxyl groups) can be functionalized with alkyne groups through esterification or other coupling reactions. acs.org

These alkyne-functionalized polymers are valuable in materials science for creating hydrogels, drug delivery systems, and other advanced materials. acs.orgnumberanalytics.com

Synthesis of Photo-Crosslinkable Alkyne Systems

Photo-crosslinkable systems offer spatial and temporal control over the crosslinking process. Alkyne-functionalized polymers can be designed to be photo-crosslinkable, often through thiol-yne click chemistry. nih.govacs.org

Synthetic Approach:

Synthesis of an Alkyne-Functionalized Polymer: A polyester (B1180765) functionalized with terminal alkyne groups can be synthesized via melt polycondensation of a dicarboxylic acid (e.g., sebacic acid), a diol (e.g., 1,3-propanediol), and an alkyne-functionalized monomer (e.g., alkyne-functionalized serinol). nih.govresearchgate.net

Photo-Initiated Crosslinking: The resulting alkyne-functionalized polymer can be mixed with a dithiol crosslinker and a photoinitiator. Upon exposure to UV light, the thiol-yne reaction is initiated, leading to the formation of a crosslinked network. nih.govacs.org

This approach allows for the rapid fabrication of materials with tunable mechanical properties, making them suitable for applications such as hydrogels for tissue engineering and 3D printing resins. nih.govacs.org

Table 2: Research Findings on a Photo-Crosslinkable Alkyne Polyester nih.govresearchgate.net

| Property | Finding |

| Synthesis | An alkyne-functionalized polyester, Poly[(alkyne-serinol)-ran-(propanediol-co-sebacate)] (PAPS), was synthesized via melt polycondensation. |

| Crosslinking Chemistry | Crosslinking was achieved via thiol-yne click chemistry initiated by a low-power UV lamp. |

| Crosslinking Mechanism | NMR studies suggest the formation of alkyl disulfides as the primary crosslinks. |

| Mechanical Properties | The resulting elastomer possesses mechanical properties comparable to human soft tissues. |

| Biocompatibility | The material demonstrated good cytocompatibility with endothelial cells in vitro. |

Reaction Mechanisms, Kinetics, and Selectivity in Alkyne Crosslinking

Elucidation of Thiol-Yne Reaction Mechanisms for Polymer Network Formation

The thiol-yne reaction, or alkyne hydrothiolation, is another powerful "click" reaction that utilizes the alkyne functional group. wikipedia.org It is particularly effective for creating highly cross-linked polymer networks through a radical-mediated, step-growth mechanism. nih.govacs.org This chemistry offers advantages such as high efficiency and the ability to form networks with increased cross-link density compared to analogous thiol-ene systems. nih.govrsc.org

The photoinitiated thiol-yne reaction proceeds via a free-radical mechanism analogous to the thiol-ene reaction. nih.govthieme-connect.de The process involves a two-step sequential addition of thiol molecules across the alkyne bond. rsc.org

Initiation : Upon exposure to UV light, a photoinitiator (e.g., a Norrish type I cleavage initiator like a phosphine (B1218219) oxide) generates a thiyl radical (RS•). thieme-connect.de

Propagation & Chain Transfer (First Addition) : The thiyl radical adds across an alkyne group, forming a carbon-centered vinyl sulfide (B99878) radical intermediate. acs.orgrsc.org This radical then rapidly abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which continues the cycle, and yields a vinyl sulfide product. nih.govacs.org

Propagation & Chain Transfer (Second Addition) : The newly formed vinyl sulfide is itself reactive. A second thiyl radical can add across its double bond, creating a new carbon-centered radical. rsc.org A subsequent chain transfer with another thiol molecule yields the final dithioether product and regenerates yet another thiyl radical. d-nb.info

This dual-reaction capability of the alkyne means each alkyne functional group can react with two thiol functional groups, establishing the alkyne as a difunctional unit in the polymerization process and leading to the formation of a highly cross-linked network. nih.govrsc.org

The radical-mediated thiol-yne reaction proceeds via a step-growth polymerization mechanism. nih.govacs.org This is distinct from chain-growth polymerizations and results in a more delayed gel-point and the formation of more homogeneous polymer networks. rsc.org A key characteristic of the thiol-yne system is the bireactivity of the alkyne group. acs.org

Kinetic studies have revealed important features of this system. Analysis of initial polymerization rates showed a near first-order dependence on the thiol concentration, which indicates that the chain-transfer step is the rate-determining step in the polymerization process. nih.govnih.gov Furthermore, the rate of the second thiol addition (to the vinyl sulfide intermediate) was found to be approximately three times faster than the rate of the initial thiol addition to the alkyne. nih.govacs.orgrsc.org This efficient second reaction contributes to the rapid formation of a densely cross-linked material with enhanced physical properties compared to analogous thiol-ene systems.

| Property | Thiol-Yne Network | Analogous Thiol-Ene Network | Reference |

|---|---|---|---|

| Cross-link Density | Inherently higher | Lower | nih.gov |

| Glass Transition Temperature (Tg) | 48.9 °C | -22.3 °C | nih.govnih.gov |

| Rubbery Modulus | 80 MPa | 13 MPa | nih.govnih.gov |

Reactivity and Specificity of N-Hydroxysuccinimide (NHS) Esters in Alkyne-A-DSBSO

The functionality of the Alkyne-A-DSBSO crosslinker is initiated by the reaction of its NHS esters with proteins.

The N-hydroxysuccinimide (NHS) esters of the this compound are highly reactive towards nucleophilic primary amine groups. creative-proteomics.com This reactivity allows for the covalent modification of proteins, primarily at the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. creative-proteomics.comrsc.org The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. creative-proteomics.com

The efficiency of this reaction is highly dependent on pH. lumiprobe.com Optimal conditions are typically between pH 7.2 and 8.5. creative-proteomics.comlumiprobe.com In this range, a sufficient concentration of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. lumiprobe.commdpi.com At lower pH values, the amine groups are protonated and non-reactive, whereas at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of protein crosslinking. lumiprobe.commdpi.com

While NHS esters are the most common choice for targeting amines, the local microenvironment of a particular lysine residue within a protein can influence its reactivity. mdpi.comnih.gov Factors such as solvent accessibility and the proximity of other amino acid residues that can modulate the pKa of the lysine's amino group play a crucial role. nih.gov However, achieving highly site-selective modification of a specific lysine residue using NHS esters alone can be challenging due to the modest differences in reactivity among different lysine residues within a protein. nih.gov

Interactive Table 1: Factors Influencing NHS Ester Reactivity with Amines

| Factor | Effect on Reaction | Optimal Condition |

| pH | Influences protonation state of amine and hydrolysis of NHS ester. | 7.2 - 8.5 |

| Solvent Accessibility | Buried residues are less likely to react. | High accessibility |

| Local pKa | Lower pKa can increase nucleophilicity at physiological pH. | Varies by protein microenvironment |

| Temperature | Affects reaction rate and hydrolysis. | Generally performed at room temperature or 4°C |

While NHS esters are predominantly reactive towards primary amines, they are not entirely specific. nih.gov Under certain conditions, particularly those used to ensure complete labeling of primary amines, side reactions can occur with other nucleophilic amino acid residues. biorxiv.org

The most common side reaction is the O-acylation of hydroxyl-containing residues, namely serine, threonine, and tyrosine. nih.govbiorxiv.orgstackexchange.com This reaction is generally less favorable than N-acylation and the resulting O-acyl esters are less stable. biorxiv.org Proximity to histidine residues can sometimes facilitate this side reaction. biorxiv.org Another potential, though less common, side reaction involves the modification of the guanidinium (B1211019) group of arginine. stackexchange.com

Hydrolysis of the NHS ester is a significant competing reaction in aqueous solutions. mdpi.comthermofisher.com The rate of hydrolysis increases with pH. mdpi.comthermofisher.com This can lead to the formation of "dead-end" modifications, where only one end of the crosslinker reacts with a protein, and the other end is hydrolyzed. yulab.org Careful optimization of reaction conditions, such as pH, temperature, and reaction time, is crucial to maximize the yield of desired cross-linked products while minimizing these undesired side reactions. creative-proteomics.com

Interactive Table 2: Potential Side Reactions of NHS Esters

| Reacting Group | Amino Acid(s) | Product | Stability |

| Hydroxyl | Serine, Threonine, Tyrosine | O-acyl ester | Less stable than amide bond |

| Guanidinium | Arginine | Acylated guanidinium | Documented but less common |

| Water | - | Carboxylic acid (hydrolyzed linker) | Leads to dead-end modifications |

| Sulfhydryl | Cysteine | Thioester | Possible, depends on local environment |

Chemical Cleavage Mechanisms of DSBSO Crosslinkers

A key feature of the this compound is its cleavability, which facilitates the analysis of cross-linked peptides. It possesses two distinct types of cleavable bonds: an acid-labile bond for sample purification and MS-cleavable bonds for fragmentation analysis.

The this compound incorporates an acid-labile acetal (B89532) bond that links the alkyne tag to the main body of the crosslinker. nih.gov This feature is designed to facilitate the enrichment and subsequent release of cross-linked peptides. nih.govnih.gov After the cross-linking reaction, the alkyne handle allows for the covalent attachment of the cross-linked species to an azide-functionalized solid support, such as beads, via a click chemistry reaction. nih.govacs.org This enables the specific enrichment of cross-linked peptides from a complex mixture, while non-cross-linked peptides are washed away. nih.gov

Once enriched, the cross-linked peptides can be released from the support by cleaving the acid-labile bond. nih.gov This is typically achieved by incubation with a dilute acid, such as trifluoroacetic acid (TFA). acs.orgbiorxiv.org Studies have shown that incubation with 2% (v/v) TFA for one hour at 25°C is sufficient to achieve nearly complete cleavage. acs.orgbiorxiv.org This acid treatment cleaves the bond connecting the enrichment handle (the alkyne portion) to the rest of the crosslinker, releasing the DSBSO-cross-linked peptides into solution for subsequent analysis. nih.govpnas.org This acid cleavage step simplifies the resulting mass spectra by removing the mass of the enrichment tag. pnas.org

Following enrichment and acid cleavage, the resulting DSBSO-cross-linked peptides are analyzed by tandem mass spectrometry (MS/MS). nih.gov A crucial feature of the DSBSO core is the presence of sulfoxide (B87167) groups, which create MS-cleavable C-S bonds. nih.govresearchgate.net During collision-induced dissociation (CID), these bonds are preferentially fragmented over the peptide backbone. researchgate.net

The DSBSO linker is symmetric and contains two sulfoxide groups, resulting in four C-S bonds. nih.govresearchgate.net However, only the two outer C-S bonds, which are proximal to the cross-linked lysine residues, are susceptible to cleavage during CID. nih.govresearchgate.net The two inner C-S bonds lack the necessary beta-hydrogens for the fragmentation mechanism to proceed. nih.gov

The cleavage of one of these symmetric C-S bonds in the MS2 scan physically separates the two cross-linked peptides. nih.govnih.gov This fragmentation generates a characteristic pair of fragment ions. One peptide fragment retains an alkene modification (+54 Da), while the other is modified with an unsaturated thiol (+236 Da) after the initial sulfenic acid intermediate undergoes dehydration. researchgate.netnih.gov The detection of these characteristic fragment pairs in the MS2 spectrum provides a unique signature for the presence of a cross-linked peptide, significantly simplifying data analysis and increasing the confidence of identification. nih.govuniversityofcalifornia.edu Subsequent MS3 sequencing of these fragment ions allows for the unambiguous identification of the individual peptides involved in the cross-link. nih.gov

Interactive Table 3: Summary of Cleavage Mechanisms

| Cleavage Type | Bond Cleaved | Trigger | Purpose | Resulting Products |

| Acid-Labile Cleavage | Acetal | Dilute Acid (e.g., TFA) | Release from enrichment support | DSBSO-cross-linked peptides |

| CID Fragmentation | C-S bond adjacent to sulfoxide | Collision Energy (in MS) | Separate cross-linked peptides for identification | Peptide fragments with characteristic mass modifications (alkene and unsaturated thiol) |

Compound Information

Advanced Academic Applications of Alkyne Functionalized Crosslinkers

Defining Protein-Protein Interactions (PPIs) via Crosslinking Mass Spectrometry (XL-MS)

Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technology for the structural and systemic analysis of protein-protein interactions (PPIs). nih.govpnas.orgresearchgate.netbiorxiv.org This technique utilizes chemical reagents to create covalent bonds between amino acid residues that are in close proximity within a protein's three-dimensional structure or between interacting proteins. researchgate.net The subsequent identification of these cross-linked peptides by mass spectrometry provides distance constraints that help elucidate protein structures and map interaction networks within their native cellular environments. uw.eduescholarship.orgnih.gov The evolution of XL-MS, particularly with the development of sophisticated cross-linking reagents, has made it an indispensable tool in structural systems biology. escholarship.orgnih.gov

Alkyne-A-DSBSO (alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide) is a multifunctional, homobifunctional cross-linker specifically engineered for advanced XL-MS applications. sigmaaldrich.comnih.gov Its design incorporates several key features that facilitate the comprehensive mapping of PPIs, from purified protein complexes to proteome-wide analyses in living cells. sigmaaldrich.compnas.org

The core structure of Alkyne-A-DSBSO possesses two N-hydroxysuccinimide (NHS) ester groups that react primarily with the primary amines of lysine (B10760008) residues. sigmaaldrich.comnih.gov A crucial element is its spacer arm, which is approximately 14 Å long, a length well-suited for capturing PPIs. sigmaaldrich.compnas.org This spacer contains two symmetric sulfoxide-containing bonds that are cleavable within the mass spectrometer during collision-induced dissociation (CID), a feature that significantly simplifies data analysis. nih.govpnas.orgnsf.gov

A key innovation in the Alkyne-A-DSBSO design is the integration of a bioorthogonal alkyne handle. sigmaaldrich.comnih.gov This alkyne tag does not interfere with cellular processes and allows for the selective enrichment of cross-linked peptides from complex biological mixtures using click chemistry. sigmaaldrich.comnih.gov Furthermore, the cross-linker is membrane-permeable, a critical property that enables its use for in vivo cross-linking studies in intact, living cells. sigmaaldrich.compnas.orgebi.ac.uk The combination of amine reactivity, MS-cleavability, a bioorthogonal enrichment handle, and membrane permeability makes Alkyne-A-DSBSO an ideal reagent for studying PPIs in their native context. nih.govpnas.org

| Property | Description | Significance in XL-MS | Reference |

|---|---|---|---|

| Chemical Name | Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide | Describes the key functional moieties of the compound. | sigmaaldrich.com |

| Reactivity | Homobifunctional N-hydroxysuccinimide (NHS) esters | Targets primary amines, predominantly on lysine residues. | sigmaaldrich.comnih.gov |

| Spacer Arm Length | ~14 Å | Provides distance constraints for mapping the topology of protein complexes. | sigmaaldrich.compnas.org |

| Cleavability | MS-cleavable (sulfoxide bonds) and Acid-cleavable | Simplifies MS/MS spectra and data analysis; allows for elution from affinity media after enrichment. | nih.govnih.govpnas.org |

| Enrichment Handle | Terminal Alkyne Tag | Enables selective purification of cross-linked peptides via bioorthogonal click chemistry. | escholarship.orgsigmaaldrich.comnih.gov |

| Permeability | Membrane-permeable | Crucial for conducting cross-linking directly within living cells (in vivo studies). | sigmaaldrich.compnas.org |

A major challenge in XL-MS is the low abundance of cross-linked peptides compared to the vast excess of non-cross-linked (linear) peptides following protein digestion. nih.govacs.orgnih.gov To enhance their detection, effective enrichment strategies are essential. escholarship.orgnih.gov The alkyne handle on Alkyne-A-DSBSO is specifically designed for this purpose, enabling highly selective affinity purification. sigmaaldrich.comnih.gov

The alkyne tag on Alkyne-A-DSBSO serves as a bioorthogonal chemical reporter, allowing for the covalent attachment of an affinity tag after the cross-linking and digestion steps. sigmaaldrich.comnih.gov The most common strategy involves the use of an azide-alkyne cycloaddition reaction, a form of "click chemistry," to conjugate a biotin-conjugated azide (B81097) probe to the alkyne-functionalized peptides. nih.govchemrxiv.orgacs.org

Once biotinylated, the cross-linked peptides can be selectively captured and isolated from the complex peptide mixture using streptavidin-coated affinity resins. pnas.orgnih.gov A further refinement in the Alkyne-A-DSBSO design is an acid-cleavable site positioned adjacent to the alkyne handle. nih.govpnas.org This allows the captured peptides to be released from the streptavidin beads by simple acid elution, which cleaves the linker and leaves the biotin-containing portion behind. nih.govpnas.org This removal of the bulky biotin (B1667282) tag prior to mass spectrometry analysis is beneficial as it reduces mass addition and simplifies subsequent MS analysis and identification. nih.govpnas.org

The classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction. nih.govrsc.org However, the copper catalyst can be toxic to living organisms, limiting its application in in vivo studies. nih.govrsc.orginterchim.fr To circumvent this, copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), has been widely adopted. nih.govinterchim.frresearchgate.net

This approach utilizes strained cyclooctyne (B158145) reagents, such as dibenzocyclooctyne (DBCO) or biarylazacyclooctynone (BARAC), which react rapidly and specifically with azides without the need for a metal catalyst. acs.orgbiorxiv.orgnih.gov In the context of Alkyne-A-DSBSO workflows, this means that after in vivo cross-linking and cell lysis, the alkyne-tagged peptides can be conjugated to an azide-biotin probe under biocompatible conditions. nih.gov For workflows using the complementary Azide-A-DSBSO linker, a biotin-tagged strained alkyne like BARAC is used for enrichment. acs.orgnih.gov The use of copper-free click chemistry is particularly advantageous for proteome-wide studies of living cells as it avoids cytotoxicity and potential artifacts introduced by copper catalysts. acs.orgsigmaaldrich.com

A primary advantage of Alkyne-A-DSBSO is its demonstrated utility for performing cross-linking directly in living cells. pnas.orgsigmaaldrich.compnas.org The ability to penetrate the cell membrane allows the cross-linker to capture PPIs in their native physiological state, preserving transient or weak interactions that might be lost upon cell lysis. escholarship.orgpnas.org

The typical workflow involves incubating intact cells, such as the human cell line HEK 293, with Alkyne-A-DSBSO. pnas.orgpnas.orgebi.ac.uk The cross-linker permeates the cells and covalently links nearby lysine residues on interacting proteins. sigmaaldrich.compnas.org Following the cross-linking reaction, the cells are lysed, often under harsh denaturing conditions (e.g., 8M urea) to solubilize all cellular proteins and ensure that captured interactions are maintained. ebi.ac.uknih.gov This in vivo approach provides a snapshot of the cellular interactome at a specific moment in time, offering invaluable insights into the organization and function of protein networks within a living system. pnas.orguw.edu An Alkyne-A-DSBSO-based platform has enabled the construction of the largest in vivo human protein interaction map to date, identifying thousands of unique linkages. pnas.orgpnas.org

One of the most significant bioinformatics challenges in XL-MS using non-cleavable reagents is the "n² problem". researchgate.netbiorxiv.orgthermofisher.com When analyzing the MS/MS data of a cross-linked peptide pair, the search algorithm must consider all possible combinations of peptide pairs from the proteome database. uw.edu This leads to a quadratic (n²) increase in the search space as the number of peptides (n) grows, dramatically increasing data analysis time and the potential for false-positive identifications. nih.govthermofisher.com

The MS-cleavable nature of Alkyne-A-DSBSO provides an elegant solution to this problem. uw.eduthermofisher.com During CID-MS/MS analysis, the labile sulfoxide (B87167) bonds in the cross-linker's spacer arm preferentially fragment. nsf.govthermofisher.com This fragmentation event splits the cross-linked peptide pair into two individual linear peptides, each retaining a piece of the cross-linker as a characteristic mass modification. nih.govthermofisher.com These signature fragments in the MS2 spectrum signal the presence of a cross-link and can be selected for further fragmentation (MS3) to determine their amino acid sequences independently. nih.gov

This process effectively converts the quadratic "n² problem" into a much simpler linear "2n problem," as the software only needs to identify two individual modified peptides instead of a combinatorial pair. nih.gov This reduction in computational complexity significantly speeds up the database search, improves the accuracy of identifications, and makes proteome-wide XL-MS studies feasible and more robust. nih.govthermofisher.com

| Research Focus | Key Finding | Impact | Reference |

|---|---|---|---|

| Proteome-wide PPI Mapping | Identification of 13,904 unique lysine-lysine linkages from in vivo cross-linked HEK 293 cells. | Enabled the construction of the largest in vivo human interactome network to date, comprising 6,439 interactions among 2,484 proteins. | pnas.orgpnas.org |

| Enrichment Efficiency | Benchmarking with cross-linked BSA peptides in a cell lysate matrix showed high purification efficiency, identifying numerous cross-links even at a 1:100 ratio of target to background. | Demonstrates the robustness of the click chemistry-based enrichment for detecting low-abundance cross-links. | pnas.org |

| Structural Validation | Cross-links identified in the 26S proteasome and 40S ribosome complexes were mapped onto their known structures. 96% and 94% of links, respectively, were within the expected distance constraint (<35 Å). | Validates the accuracy of the distance constraints provided by the Alkyne-A-DSBSO cross-linker. | pnas.org |

| In Vivo Application | Developed a robust in vivo XL-MS platform using Alkyne-A-DSBSO with advanced sample preparation and data acquisition. | Significantly enhances the depth and coverage of PPI mapping in living cells compared to previous methods. | pnas.orgpnas.org |

Affinity Enrichment Strategies for Crosslinked Peptides

Design and Fabrication of Advanced Polymeric and Supramolecular Materials

The this compound is a homobifunctional, membrane-permeable molecule designed with specific functionalities for biological analysis. sigmaaldrich.com It contains two N-hydroxysuccinimide (NHS) ester groups that target primary amines, a spacer arm of approximately 14 Å, two acid-cleavable C-S bonds within its disulfoxide core, and a central alkyne group for bioorthogonal "click" chemistry. sigmaaldrich.compnas.org While these features are optimized for proteomics, the presence of the alkyne functional group opens theoretical pathways for its use in constructing advanced polymer architectures. nih.govsigmaaldrich.com

| Property | Description | Source(s) |

| Full Chemical Name | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate | sigmaaldrich.com |

| Molecular Formula | C25H32N2O12S2 | sigmaaldrich.com |

| Molecular Weight | 616.66 g/mol | sigmaaldrich.com |

| CAS Number | 1704097-05-1 | sigmaaldrich.com |

| Key Functional Groups | Two NHS esters (amine-reactive), one terminal alkyne (for click chemistry), two acid-cleavable sulfoxide sites | sigmaaldrich.com |

| Spacer Length | ~14 Å | sigmaaldrich.compnas.org |

Hydrogel Synthesis and Engineering of Tunable Networks

Hydrogels are three-dimensional, water-swollen polymer networks with extensive applications in biomedical fields, including tissue engineering and drug delivery. cellulosechemtechnol.roresearchgate.net The synthesis of hydrogels via click chemistry offers high specificity, efficiency, and biocompatibility, making it a leading method for creating precisely engineered networks. cellulosechemtechnol.ronih.gov

Azide-alkyne cycloaddition, a cornerstone of click chemistry, is a powerful reaction for forming stable triazole linkages to crosslink polymers into hydrogel networks. cellulosechemtechnol.romdpi.com This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strain-promoted azide-alkyne cycloaddition (SPAAC), which is highly advantageous for encapsulating live cells. cellulosechemtechnol.ronih.gov The general mechanism involves the reaction between a polymer functionalized with azide groups and a crosslinker bearing at least two alkyne groups, or vice versa. nih.gov

The this compound, with its terminal alkyne, could theoretically serve as a crosslinking agent for azide-functionalized polymers (e.g., modified alginate, PEG, or hyaluronic acid) to form a hydrogel. nih.govulb.ac.be In such a construct, the Alkyne-A-DSBSO would bridge two separate polymer chains, creating the network junctions necessary for gelation. The properties of the resulting hydrogel would be influenced by the concentration of the crosslinker and the molecular weight of the base polymer. While this application is chemically plausible, the primary design of Alkyne-A-DSBSO is for proteomics, and its use in hydrogel synthesis is not a documented application in the reviewed literature. nih.govsigmaaldrich.compnas.org

| Click Reaction Type | Catalyst/Conditions | Key Features for Hydrogel Synthesis | Source(s) |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Fast gelation, high yield. Concerns about copper cytotoxicity. | nih.govmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (uses strained alkynes like cyclooctynes) | Copper-free, highly biocompatible, suitable for in vivo applications. | cellulosechemtechnol.ronih.gov |

| Thiol-Ene/Thiol-Yne Chemistry | Radical initiator (e.g., UV light) or base | High efficiency, tolerant to water, forms stable thioether bonds. | nih.govresearchgate.netresearchgate.net |

| Diels-Alder Cycloaddition | None (heat may accelerate) | Catalyst-free, high versatility, reversible under certain conditions. | nih.govresearchgate.net |

The thiol-yne reaction is an efficient click chemistry process involving the addition of a thiol across an alkyne. wikipedia.org This reaction can proceed via a radical-mediated or nucleophilic pathway and has the unique feature that a single alkyne group can react sequentially with two thiol groups. researchgate.netchemrxiv.org This capability allows for the creation of highly crosslinked networks, making it an excellent method for fabricating soft elastomers and other high-performance polymers. chemrxiv.orgbham.ac.uk Researchers have used thiol-yne chemistry to create elastomers with tunable mechanical properties by controlling the E/Z stereochemistry along the polymer backbone. bham.ac.uk

Theoretically, the this compound could participate in thiol-yne polymerization. By reacting it with a multifunctional thiol monomer (e.g., a dithiol), a crosslinked polymer network could be formed. The ability of the alkyne to react twice could lead to a high crosslink density. chemrxiv.org An alkyne-functionalized polyester (B1180765) has been synthesized and crosslinked with dithiols using UV light to yield a soft, degradable elastomer with mechanical properties similar to human soft tissues. nih.gov This demonstrates the principle of using alkyne-functionalized molecules to create elastomers via thiol-yne chemistry, a role that Alkyne-A-DSBSO could potentially fill, although its structure is more complex than typical monomers used for this purpose. nih.gov

Formation of Crosslinked Polymer Networks (e.g., Polystyrene, Poly(p-xylylenes))

Crosslinked polymer networks of materials like polystyrene are often created through free radical copolymerization of a monomer (styrene) with a divinyl crosslinker (divinylbenzene). mdpi.com Similarly, functionalized poly(p-xylylenes) can be produced via chemical vapor deposition polymerization from substituted precursors. mdpi.com While these are common methods, incorporating functionalities via click chemistry offers an alternative route. The this compound is not directly implicated in the synthesis of these specific polymers in the literature. However, the presence of its alkyne group provides a reactive handle that could theoretically be used to functionalize or crosslink such polymers if they were first modified to contain a complementary azide group.

The ability to control crosslink density and network topology is fundamental to tuning the mechanical and physical properties of a polymer. In XL-MS studies, the defined length of the this compound (~14 Å) imposes a specific distance constraint between the linked amino acid residues, which is a form of topological control. pnas.org

In a hypothetical polymer network, the concentration of a crosslinker like Alkyne-A-DSBSO would directly govern the crosslink density. Furthermore, the unique bis-addition capability of the alkyne group in thiol-yne reactions offers a mechanism to create much higher crosslink densities compared to reactions with a 1:1 stoichiometry. chemrxiv.orgrsc.org This allows for the formation of densely packed networks with distinct material properties. The defined structure of the crosslinker itself, as opposed to the random chain lengths formed in some polymerization reactions, provides a more precise method for engineering network architecture.

Inverse vulcanization is a process used to create stable, high-sulfur-content polymers by copolymerizing elemental sulfur with a small amount of an organic crosslinker. rsc.org This method addresses the instability of pure polymeric sulfur. Recently, the use of alkyne-containing molecules as crosslinkers in inverse vulcanization has been explored. rsc.org Alkynes are of particular interest because they have the potential to react with sulfur radicals multiple times, leading to significantly higher crosslink densities in the resulting polymers compared to traditional alkene crosslinkers. rsc.org This enhanced crosslinking can improve the properties and stability of the final material. While Alkyne-A-DSBSO has not been specifically studied in this context, the research into other alkyne crosslinkers demonstrates a promising field where its reactive alkyne group could be relevant. rsc.org

Surface Functionalization and Development of Advanced Coatings

The this compound is a molecule featuring two N-hydroxysuccinimide (NHS) ester groups and a central, bioorthogonal alkyne tag. polysciences.combroadpharm.com While its primary documented use is in cross-linking mass spectrometry to study protein-protein interactions, its structure lends itself to theoretical applications in surface science. mdpi.commdpi.comacs.org

Strategies for Creating Low-Fouling Surfaces via Click Chemistry

The creation of low-fouling, or anti-fouling, surfaces is critical for biomedical devices, biosensors, and marine applications to prevent the non-specific adsorption of proteins, cells, and other biomolecules. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent strategy for covalently attaching anti-fouling polymers, such as poly(ethylene glycol) (PEG) or zwitterionic polymers, to surfaces. mdpi.comresearchgate.net

While research has demonstrated the fabrication of low-fouling surfaces by conjugating azide-containing polymers to alkyne-functionalized substrates, specific studies employing the this compound for this purpose are not extensively documented in the reviewed literature. researchgate.net Theoretically, Alkyne-A-DSBSO could be used in a multi-step process. First, an azide-functionalized surface could be reacted with the alkyne group of the crosslinker. The now-exposed NHS esters on the surface could then be used to immobilize a desired molecule, although this application is not its designed purpose.

Precision Surface Modification and Immobilization Techniques

The this compound possesses functionalities that are well-suited for the precise immobilization of biomolecules onto surfaces. The core of this capability lies in its heterobifunctional nature when used in a surface context: an alkyne for surface attachment and NHS esters for biomolecule conjugation.

A precision surface modification strategy could involve a surface pre-functionalized with azide groups. The this compound can then be "clicked" onto this surface via its terminal alkyne, creating a stable triazole linkage. thermofisher.com This step effectively coats the surface with the crosslinker, presenting its two NHS ester groups outwards. These NHS esters are highly reactive towards primary amines, such as those on the side chains of lysine residues or the N-termini of proteins. polysciences.comnih.gov This allows for the specific and stable covalent immobilization of proteins or other amine-containing molecules onto the surface. This two-step approach, combining click chemistry for surface attachment and NHS ester chemistry for biomolecule capture, allows for controlled and oriented immobilization.

Bioconjugation and Directed Molecular Assembly (excluding clinical)

The most significant and well-documented application of the this compound is in bioconjugation and the directed assembly of biomolecules for advanced research applications, particularly in the field of proteomics and structural biology. mdpi.compnas.org The compound is a trifunctional, mass spectrometry (MS)-cleavable crosslinker designed to map protein-protein interactions (PPIs) in their native environments. mdpi.compnas.org

Key features of the this compound include:

Homobifunctional NHS Esters : React with primary amines (lysine residues) to covalently link interacting proteins. nih.gov

MS-Cleavable Spacer : The sulfoxide-containing spacer arm (~14 Å) can be cleaved during tandem mass spectrometry (MS/MS), which simplifies the identification of the cross-linked peptides. polysciences.compnas.org

Enrichable Alkyne Tag : A bioorthogonal alkyne group allows for the selective enrichment of cross-linked peptides from complex mixtures using click chemistry. mdpi.comacs.org

Acid-Cleavable Site : An acid-labile bond facilitates the release of the cross-linked peptides after enrichment, removing the bulky biotin tag used for affinity purification prior to MS analysis. acs.orgescholarship.orgbiorxiv.org

| Property | Description | Source |

| Full Name | Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide | polysciences.combroadpharm.com |

| Molecular Formula | C25H32N2O12S2 | broadpharm.com |

| Molecular Weight | 616.66 g/mol | broadpharm.com |

| Reactive Groups | 2 x N-hydroxysuccinimide (NHS) esters | polysciences.combroadpharm.com |

| Target Functionality | Primary amines (e.g., Lysine ε-NH2, protein N-terminus) | polysciences.combroadpharm.com |

| Spacer Arm Length | ~14 Å | polysciences.compnas.org |

| Special Features | Terminal Alkyne, MS-cleavable C-S bonds, Acid-cleavable | polysciences.commdpi.comacs.org |

Site-Specific Labeling and Modification of Biomolecules

Alkyne-A-DSBSO is used for the site-specific modification of proteins at lysine residues and N-termini. polysciences.combroadpharm.com Following the cross-linking reaction within a cell or protein complex, the proteins are digested, typically with trypsin. This process yields a complex mixture of peptides, where the cross-linked peptides are present in very low abundance. escholarship.orgresearchgate.net

The crucial feature for their detection is the alkyne tag. This tag allows for a highly selective secondary labeling reaction known as click chemistry. acs.org An azide-functionalized reporter molecule, most commonly biotin-azide, is added to the peptide mixture. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently attaches the biotin tag specifically to the alkyne-bearing cross-linked peptides. This "labeling" step is essential for the subsequent affinity purification, which isolates the cross-linked peptides from the far more abundant non-cross-linked peptides, thereby enabling their detection by mass spectrometry. escholarship.org

Advanced Strategies for Peptide and Protein Conjugation

The this compound is integral to an advanced workflow for identifying protein-protein interactions (PPIs) in vivo. pnas.org This strategy provides a "snapshot" of protein interactions as they occur within living cells. mdpi.compnas.org

The general workflow is as follows:

In Vivo Cross-linking : The membrane-permeable Alkyne-A-DSBSO is introduced to intact cells, where it crosses the cell membrane and covalently links nearby proteins. mdpi.compnas.org

Cell Lysis & Digestion : The cells are lysed, and the entire proteome is extracted and digested into peptides. pnas.org

Click Chemistry Enrichment : The alkyne-tagged peptides are conjugated to biotin-azide. These biotinylated peptides are then captured and enriched using streptavidin-coated beads. mdpi.com

Elution and Analysis : The enriched peptides are released from the beads by cleaving the acid-labile bond in the crosslinker. pnas.org This step removes the biotin tag, simplifying analysis. The purified cross-linked peptides are then analyzed by tandem mass spectrometry (MS/MS). The MS-cleavable nature of the linker simplifies the identification of the two individual peptide sequences that were linked. acs.orgescholarship.org

This multi-step conjugation and enrichment strategy has enabled the large-scale mapping of thousands of protein-protein interactions from whole-cell lysates. pnas.org

| Step | Description | Purpose | Source |

| 1. In Vivo Reaction | Membrane-permeable Alkyne-A-DSBSO is added to living cells. NHS esters react with primary amines of proximal proteins. | To covalently capture protein interactions in their native cellular environment. | mdpi.compnas.org |

| 2. Digestion | Cells are lysed and proteins are enzymatically digested (e.g., with trypsin). | To generate peptides suitable for mass spectrometry analysis. | pnas.org |

| 3. Biotin Conjugation | Biotin-picolyl-azide (BPA) is "clicked" onto the alkyne-tagged cross-linked peptides via CuAAC reaction. | To attach a high-affinity tag (biotin) for selective enrichment. | |

| 4. Affinity Purification | The peptide mixture is passed over streptavidin beads, which bind the biotinylated peptides. | To isolate the low-abundance cross-linked peptides from the complex mixture. | mdpi.com |

| 5. Acid Elution | Bound peptides are released from the beads using acid, which breaks the acid-cleavable bond in the crosslinker. | To recover highly purified cross-linked peptides and remove the bulky biotin tag. | pnas.orgpnas.org |

| 6. MS Analysis | The purified peptides are analyzed by tandem mass spectrometry (MS/MS). The MS-cleavable bonds in the linker simplify peptide identification. | To identify the sequences of the two peptides, and thus the specific interacting sites on the proteins. | acs.orgescholarship.org |

Rational Construction of Multivalent Immunoconjugates and Related Bioconjugates

The this compound facilitates the rational construction of bioconjugates by covalently linking two or more protein molecules. While the primary application is for discovering endogenous PPIs, the underlying chemistry can be used to construct defined protein assemblies for research purposes. mdpi.com For instance, a single protein could be linked to multiple partners, creating a multivalent bioconjugate.

In the context of immunoconjugates (e.g., antibody-protein conjugates), Alkyne-A-DSBSO could theoretically be used to link a protein antigen or enzyme to an antibody. The reaction would target the abundant lysine residues on both proteins. However, this would lead to a heterogeneous mixture of products due to the multiple available lysine sites on a typical antibody. The main body of research on Alkyne-A-DSBSO focuses on its use as a tool for large-scale, discovery-based proteomics rather than the synthesis of a single, defined immunoconjugate. pnas.orgnih.gov Its strength lies in capturing existing interaction networks rather than building artificial ones from purified components.

Integration of Alkyne Crosslinkers in the Development of Molecular Probes

The development of sophisticated molecular probes is a cornerstone of modern chemical biology, enabling the study of complex biological processes within their native environments. Alkyne-functionalized crosslinkers, particularly the this compound, represent a significant advancement in this field. These reagents are instrumental in designing probes for the comprehensive analysis of protein-protein interactions (PPIs) through a technique known as cross-linking mass spectrometry (XL-MS). sigmaaldrich.com

Alkyne-A-DSBSO (Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide) is a multifunctional, membrane-permeable chemical crosslinker designed with several key features that facilitate its use in creating molecular probes for PPI mapping. sigmaaldrich.comnih.gov It is a homobifunctional reagent, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that target primary amines, such as those on the side chains of lysine residues in proteins. sigmaaldrich.comsigmaaldrich.com This allows for the covalent linkage of proteins that are in close proximity.

The true innovation of Alkyne-A-DSBSO lies in its integrated functionalities that streamline the entire XL-MS workflow. nih.gov Central to its structure is a terminal alkyne group. This alkyne serves as a bioorthogonal handle, which does not interfere with biological processes. nih.govgeeksforgeeks.org Following protein cross-linking and subsequent enzymatic digestion into smaller peptides, this alkyne handle allows for the specific attachment of a reporter molecule, typically an azide-containing affinity tag like biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction. sigmaaldrich.comnih.govnih.gov This step effectively converts the cross-linked peptides into molecular probes that can be selectively enriched and isolated from complex mixtures of non-cross-linked peptides. nih.gov

Furthermore, the this compound incorporates two types of cleavable sites to facilitate analysis. nih.gov An acid-labile acetal (B89532) bond is positioned next to the alkyne handle, allowing the enriched cross-linked peptides to be easily released from the affinity support (e.g., streptavidin beads) under mild acidic conditions before mass spectrometry analysis. nih.govnih.gov Additionally, the crosslinker contains sulfoxide-based bonds that are cleavable by collision-induced dissociation (CID) within the mass spectrometer. nih.govacs.org This MS-cleavability is a critical feature, as it simplifies the identification of cross-linked peptides by breaking the crosslinker and allowing the individual peptides to be sequenced more easily, which is a significant challenge in XL-MS data analysis. nih.govacs.org

Chemical Properties of this compound

The table below summarizes the key chemical properties of the this compound.

| Property | Value | Source |

| Full Name | Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide | sigmaaldrich.com |

| Synonym(s) | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate | sigmaaldrich.com |

| Empirical Formula | C₂₅H₃₂N₂O₁₂S₂ | sigmaaldrich.com |

| Molecular Weight | 616.66 g/mol | sigmaaldrich.com |

| CAS Number | 1704097-05-1 | sigmaaldrich.com |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | sigmaaldrich.com |

| Target Moiety | Primary amines (e.g., Lysine) | sigmaaldrich.com |

| Spacer Arm Length | ~14 Å | sigmaaldrich.com |

| Key Features | Alkyne tag, Acid-cleavable site, MS-cleavable sulfoxide bonds | sigmaaldrich.comnih.gov |

Detailed Research Findings

The integration of Alkyne-A-DSBSO into XL-MS workflows has enabled proteome-wide mapping of PPIs in their native cellular context with unprecedented depth. A robust in vivo XL-MS platform utilizing Alkyne-A-DSBSO was developed to overcome previous technical limitations in sample preparation and enhance the detection of cross-linked peptides through click chemistry-based enrichment. pnas.org

A landmark study applied this platform to living human embryonic kidney (HEK) 293 cells. The research resulted in the identification of 13,904 unique lysine-lysine linkages. pnas.org This extensive dataset allowed for the construction of the largest in vivo PPI network at the time, comprising 6,439 interactions among 2,484 distinct proteins. The findings provided a highly detailed portrait of the human interactome across a wide range of cellular pathways. pnas.org

Building on this success, the Alkyne-A-DSBSO-based XL-MS platform has been adapted for the analysis of clinical samples, which presents greater challenges. In a recent study, the workflow was applied to map the interaction landscapes of two different breast cancer patient-derived xenograft (PDX) models. nih.gov By cryopulverizing the frozen tissue before cross-linking, the researchers successfully extracted and analyzed the protein complexes. This work demonstrated the feasibility of applying advanced XL-MS techniques to clinical tissue samples, identifying 15,952 cross-link peptide spectrum matches across 2,557 human proteins and revealing differences in PPIs between breast cancer subtypes. nih.gov This approach establishes a workflow for dissecting disease-relevant cellular networks directly from patient samples in the future. nih.gov

Summary of Key Research Findings Using Alkyne-A-DSBSO

The following table highlights the significant outcomes from studies employing the this compound for molecular probing of protein interaction networks.

| Sample Type | Number of Unique Cross-Links Identified | Number of Protein Interactions | Number of Proteins Identified | Key Outcome | Source(s) |

| HEK 293 Cells (in vivo) | 13,904 | 6,439 | 2,484 | Creation of the largest in vivo human PPI network at the time, detailing diverse cellular pathways. | pnas.org |

| Breast Cancer PDX Tissues | 15,952 (CSMs*) | Not specified | 2,557 | First demonstration of in-depth XL-MS analysis in clinical tissue samples, identifying subtype-specific interactions. | nih.gov |

*CSMs: Cross-link peptide spectrum matches

Analytical and Characterization Methodologies for Alkyne Crosslinked Systems

Advanced Mass Spectrometry (MS)-Based Analysis of Crosslinked Peptides and Proteins

Mass spectrometry is a cornerstone for the analysis of proteins and peptides crosslinked with Alkyne-A-DSBSO. The unique properties of this crosslinker facilitate a multi-stage MS workflow that simplifies data acquisition and analysis. nih.gov

Tandem Mass Spectrometry (MS/MS and MSn) for Cleavable Linkers

A key feature of the Alkyne-A-DSBSO crosslinker is its MS-cleavable nature. nih.govnih.gov The sulfoxide (B87167) bonds within the linker are designed to fragment under collision-induced dissociation (CID) conditions in the gas phase of a mass spectrometer. nih.govsigmaaldrich.comthermofisher.com This preferential cleavage occurs before the fragmentation of the peptide backbones. nih.gov

When a crosslinked peptide is selected for MS/MS (MS2) analysis, the initial CID fragmentation cleaves the linker, resulting in two individual peptides. nih.govsigmaaldrich.com This generates a characteristic doublet of ions in the MS2 spectrum, which unambiguously signals the presence of a crosslinked species. acs.orgacs.org These fragment ions, which represent the masses of the individual peptides plus a remnant of the crosslinker, can then be selected for further fragmentation in an MS3 analysis to determine their amino acid sequences. nih.govacs.org This MSn-based workflow significantly simplifies the identification of crosslinked peptides. nih.govsigmaaldrich.com

The fragmentation of the Alkyne-A-DSBSO linker during MS/MS produces distinct signature ions. For inter-linked peptides where the two peptide sequences are different, cleavage on both sides of the sulfoxide group results in four signature ions with different masses. thermofisher.com If the two linked peptides are identical, only two diagnostic ions are generated. thermofisher.com Mono-linked peptides, where one end of the crosslinker is attached to a peptide and the other end is hydrolyzed, produce two fragment ions upon cleavage. thermofisher.com

Computational Data Analysis Workflows for XL-MS (e.g., XlinkX, MeroX)

The analysis of complex XL-MS data is heavily reliant on specialized computational software. acs.org For cleavable crosslinkers like Alkyne-A-DSBSO, several user-friendly and effective software tools are available, with XlinkX and MeroX being prominent examples. thermofisher.comacs.org

These programs are designed to recognize the specific fragmentation patterns of MS-cleavable crosslinkers. thermofisher.com They can search for the characteristic signature ion pairs generated during MS/MS, which drastically reduces the search space and complexity of identifying crosslinked peptides. nih.gov This approach helps to overcome the "n² problem," where the computational search space increases quadratically with the size of the protein database. acs.org